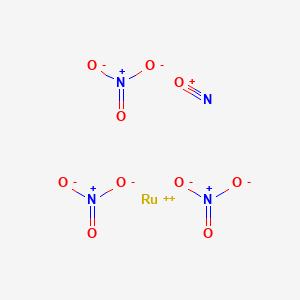
3-ヒドロキシ-2-ナフトアミド
説明
3-Hydroxy-2-naphthamide is a yellowish powder . It is insoluble in water and sodium carbonate, but soluble in chlorobenzene . In the solution for hydrogen oxide, it forms a yellow liquid . It has good stability in the air .
Synthesis Analysis
The synthesis of 3-Hydroxy-2-naphthamide has been reported in the literature . For instance, two novel chemosensors, IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives have been synthesized . These chemosensors have shown selective sensing of CN− ions .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-naphthamide has been analyzed using Density Functional Theory (DFT) studies . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the Frontier Molecular Orbital (FMO) analysis . The Quantum Theory of Atoms in Molecules (QTAIM) analysis revealed that in the complex compound, the strongest pure hydrogen–hydrogen bonding was observed between H53 and H58, indicated by a ρ value of +0.017807 .Chemical Reactions Analysis
The chemical reactions involving 3-Hydroxy-2-naphthamide have been studied . For example, the chemosensory potential of the compound is attributed to the deprotonation of the labile Schiff base center by CN− ions, which results in a color change from colorless to yellow .Physical and Chemical Properties Analysis
3-Hydroxy-2-naphthamide has an empirical formula of C11H9NO2 . Its molecular weight is 187.19 . It is a yellowish powder that is insoluble in water and sodium carbonate, but soluble in chlorobenzene .科学的研究の応用
シアン化物イオン用ケモセンサー
3-ヒドロキシ-2-ナフトアミド誘導体は、シアン化物イオン(CN−)を特異的に標的とした新規ケモセンサーとして合成されています。 IF-1およびIF-2と呼ばれるこれらのケモセンサーは、CN−イオンに選択的に結合し、シアン化物は環境における毒性と人体への影響が大きいため、重要な機能を発揮します 。 特にIF-2は、結合定数4.77 × 10^4 M−1を有し、検出限界8.2 μMでCN−イオンを検出できます 。 CN−イオンとの結合により無色から黄色に色が変わる能力により、これらの化合物はシアン化物検出用の試験紙を作成するための貴重な材料となっています .
超分子化学における分子認識
溶液中で選択的な分析物を結合できる分子デバイスの設計は、超分子化学における重要な応用例です。 3-ヒドロキシ-2-ナフトアミドベースのケモセンサーは、ファンデルワールス力、水素結合、弱い極性相互作用などの弱い結合を介して選択的な応答を可能にするホスト-ゲスト適合性を提供することにより、この分野に貢献しています 。 この選択的な応答は、化学センシング技術の進歩にとって非常に重要です .
抗菌および抗真菌活性
3-ヒドロキシ-2-ナフトアミドの誘導体は、顕著な抗菌および抗真菌活性を有する化合物を合成するために使用されてきました。 これらの合成された化合物は、黄色ブドウ球菌、大腸菌、緑膿菌などの細菌や、カンジダ・アルビカンスなどの真菌に対して顕著な活性を示しています 。この応用例は、3-ヒドロキシ-2-ナフトアミドが新たな抗菌剤の開発に有望であることを示しています。
量子化学的研究
密度汎関数理論(DFT)やフロンティア分子軌道(FMO)分析などの量子化学的研究は、3-ヒドロキシ-2-ナフトアミド誘導体の他の分子との相互作用を理解するために適用されています。 例えば、FMO分析は、3-ヒドロキシ-2-ナフトアミドから他の化合物への顕著な電荷移動を示しており、これはケモセンシングメカニズムを理解するために不可欠です 。 さらに、分子中の原子の量子理論(QTAIM)分析により、これらの誘導体によって形成された錯体化合物内で強い水素-水素結合が明らかになりました .
試験紙の開発
3-ヒドロキシ-2-ナフトアミド誘導体の選択的な応答により、試験紙の開発に適しています。 これらの試験紙は、様々な環境および臨床設定で、CN−イオンなどの特定のイオンを迅速かつ効率的に検出するために使用できます .
ホスト-ゲスト錯体形成
超分子化学では、ホスト-ゲスト錯体の形成は重要な応用例です。3-ヒドロキシ-2-ナフトアミド誘導体は、非共有結合を介してゲスト種と錯体を形成するホストとして機能することができます。 この可逆的な相互作用は、特定の分析物の存在を検出および応答できるセンサーやデバイスを作成するための基礎となります .
光学センシング技術
3-ヒドロキシ-2-ナフトアミド誘導体の光学的特性、例えば、分析物結合時の可視色の変化は、光学センシング技術で活用されます。 これらの特性により、複雑な機器を使用せずに分析物を視覚的に検出することが可能となり、現場での使用に適しています .
環境モニタリング
3-ヒドロキシ-2-ナフトアミド誘導体は、選択的かつ高感度の検出能力を備えているため、環境モニタリングに貴重なツールとなります。 これらは、水源中のシアン化物イオンなどの有毒物質を検出するために使用でき、安全な清潔な水供給の維持に貢献しています .
将来の方向性
The future directions for the research on 3-Hydroxy-2-naphthamide could involve its use in the development of effective and selective chemosensors for CN− ions . Due to its selective response, one of the synthesized compounds, IF-2, can be successfully used for making test strips for the detection of CN− ions .
作用機序
Target of Action
The primary target of 3-Hydroxy-2-naphthamide is cyanide ions . This compound has been used in the synthesis of chemosensors that selectively sense cyanide ions . Cyanide ions are known to have a hazardous impact on the environment and humans, and the development of effective and selective chemosensors for these ions is of significant importance .
Mode of Action
3-Hydroxy-2-naphthamide interacts with its target, cyanide ions, through a process of deprotonation of the labile Schiff base center by the cyanide ions . This interaction results in a color change from colorless to yellow, which can be observed by the naked eye . This color change is a key indicator of the presence of cyanide ions .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxy-2-naphthamide are primarily related to the detection of cyanide ions . The compound’s interaction with cyanide ions leads to a notable charge transfer from 3-Hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol . This charge transfer is a key part of the mechanism that allows 3-Hydroxy-2-naphthamide to act as a chemosensor for cyanide ions .
Pharmacokinetics
The compound’s ability to selectively sense cyanide ions suggests that it may have a high degree of bioavailability in environments where these ions are present .
Result of Action
The result of 3-Hydroxy-2-naphthamide’s action is the selective sensing of cyanide ions . This is achieved through a color change that occurs when the compound interacts with cyanide ions . This color change can be used to detect the presence of cyanide ions in a given environment .
Action Environment
The action of 3-Hydroxy-2-naphthamide is influenced by environmental factors such as the presence of cyanide ions . The compound’s efficacy as a chemosensor is dependent on the presence of these ions in the environment
生化学分析
Biochemical Properties
3-Hydroxy-2-naphthamide has been used in the synthesis of chemosensors, which have shown selective sensing of CN− ions . The chemosensory potential of these chemosensors is attributed to the deprotonation of the labile Schiff base center by CN− ions .
Cellular Effects
It has been used in the synthesis of chemosensors that can bind selectively with CN− ions
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-2-naphthamide involves a notable charge transfer from 3-Hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol, as indicated by the FMO analysis . The QTAIM analysis revealed that in the complex compound, the strongest pure hydrogen–hydrogen bonding was observed between H53 and H58, indicated by a ρ value of +0.017807 .
特性
IUPAC Name |
3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTNTGFZYSCPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063123 | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3665-51-8 | |
| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3665-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-naphthamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxynaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7M9NQ16EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Hydroxy-2-naphthamide derivatives influence their biological activity?
A1: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the 3-Hydroxy-2-naphthamide scaffold impact its biological activity. For example, research has shown that:
- The addition of specific substituents to the phenyl ring of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives significantly influences their antimicrobial, antioxidant, and anti-inflammatory properties. []
- Introducing halogens and bulky substituents to the naphthyl and phenyl rings of N-hydroxy-oxazinedione derivatives can enhance their reactivity and enantioselectivity in asymmetric cross-coupling reactions. []
Q2: What are the mechanisms behind the biological activities observed for 3-Hydroxy-2-naphthamide derivatives?
A2: Research suggests that 3-Hydroxy-2-naphthamide derivatives exert their biological effects through various mechanisms:
- Calcium channel blocking: Diltiazem-like derivatives bind to the benzothiazepine site of L-type calcium channels, affecting calcium influx and exhibiting cardioselective effects. []
- CREB inhibition: Niclosamide, a salicylamide derivative of 3-Hydroxy-2-naphthamide, inhibits CREB function in acute myeloid leukemia cells by binding to its coactivator CBP, ultimately suppressing cell viability. []
- Chemosensing: Modifications introducing Schiff base groups enable selective sensing of cyanide ions through deprotonation and a visible color change. []
Q3: What computational chemistry approaches have been used to study 3-Hydroxy-2-naphthamide derivatives?
A3: Computational methods provide valuable insights into the properties and behavior of these compounds:
- Molecular docking: This technique was employed to predict the binding modes and interactions of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives with target proteins, aiding in the rationalization of their observed activities. []
- Density Functional Theory (DFT) calculations: DFT studies combined with conformational searches helped elucidate the mechanism of asymmetric induction in reactions involving chiral vanadyl complexes and 3-Hydroxy-2-naphthamide derivatives. []
- Fragment Molecular Orbital (FMO) and Pair Interaction Energy Decomposition Analysis (PIEDA): These methods were used to further rationalize the enantioselectivity observed in the aforementioned asymmetric reactions. []
Q4: What are the potential applications of 3-Hydroxy-2-naphthamide derivatives beyond the pharmaceutical field?
A4: The unique properties of 3-Hydroxy-2-naphthamide derivatives extend their potential applications to diverse fields:
- Chemosensors: The development of novel chemosensors based on 3-Hydroxy-2-naphthamide for selective detection of cyanide ions highlights their potential in environmental monitoring and analytical chemistry. []
- Asymmetric catalysis: Studies exploring chiral vanadyl complexes with 3-Hydroxy-2-naphthamide derivatives pave the way for developing efficient and selective catalysts for various organic reactions. []
Q5: What is the current understanding of the stability and formulation of 3-Hydroxy-2-naphthamide derivatives?
A5: While specific information about the stability and formulation of 3-Hydroxy-2-naphthamide itself is limited in the provided abstracts, related research offers some insights:
- Crystal structure analysis: The crystal structure of N2-(3-morpholinopropyl)-3-hydroxy-2-naphthamide reveals intramolecular hydrogen bonding interactions that could potentially influence its stability and solubility. []
- In silico ADMET studies: Researchers used computational tools like Molinspiration, Pre-ADMET, and OSIRIS property explorer to predict the pharmacokinetic behavior of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, highlighting the importance of considering these factors during drug development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)




